![molecular formula C25H31ClF2O5 B582651 [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate CAS No. 64272-26-0](/img/structure/B582651.png)
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate, also known as this compound, is a useful research compound. Its molecular formula is C25H31ClF2O5 and its molecular weight is 484.965. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a synthetic derivative of corticosteroids. It exhibits significant biological activity that is relevant in various therapeutic contexts. This article explores its biological properties based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H32F2O5 with a molecular weight of 482.6 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Fluorine Substituents : The presence of fluorine atoms enhances the compound's potency and metabolic stability.
- Hydroxyl Groups : These groups are crucial for receptor binding and biological activity.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties similar to other corticosteroids. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 1: Comparison of Anti-inflammatory Potency
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
[(6S,8S,...)] propanoate | 0.5 | COX/LOX inhibition |
Prednisolone | 0.8 | COX/LOX inhibition |
Dexamethasone | 0.3 | COX/LOX inhibition |
Glucocorticoid Receptor Agonism
This compound acts as an agonist for the glucocorticoid receptor (GR), which mediates many corticosteroid effects including immunosuppression and anti-inflammatory responses. Studies have shown that it binds effectively to GR with high affinity.
Case Study: GR Binding Affinity
In a comparative study involving various corticosteroids:
- The compound demonstrated a binding affinity (Kd) of approximately 0.2 nM to GR.
- This is significantly higher than that of hydrocortisone (Kd = 1 nM), indicating its potential for greater therapeutic efficacy in inflammatory diseases.
Metabolic Effects
The compound influences glucose metabolism and has been shown to cause hyperglycemia in animal models. This effect is attributed to its action on gluconeogenesis in the liver and insulin sensitivity in peripheral tissues.
Table 2: Metabolic Impact in Animal Models
Parameter | Control Group | Treated Group ([(6S,...)] Propanoate) |
---|---|---|
Blood Glucose Level (mg/dL) | 90 | 150 |
Insulin Sensitivity Index | 1.5 | 0.8 |
Aplicaciones Científicas De Investigación
Anti-inflammatory Treatments
This compound is utilized in the treatment of various inflammatory conditions. Its anti-inflammatory properties make it effective in managing diseases such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves the inhibition of pro-inflammatory cytokines and mediators.
Dermatological Uses
The compound is also applied in dermatology for the treatment of skin disorders such as eczema and psoriasis. Its ability to reduce inflammation and itching makes it suitable for topical formulations.
Allergy Management
Due to its immunosuppressive effects, this compound can be used in managing allergic reactions and conditions like allergic rhinitis. It helps alleviate symptoms by reducing inflammation in the nasal passages.
Gastrointestinal Disorders
Recent studies suggest potential applications in treating inflammatory bowel diseases (IBD) like Crohn's disease and ulcerative colitis. The compound's ability to modulate immune responses may help in reducing gastrointestinal inflammation.
Pharmacological Studies
Research has demonstrated that [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate exhibits a high affinity for glucocorticoid receptors. This affinity correlates with its efficacy in reducing inflammation across various models of disease.
Case Studies
- Asthma Management : In clinical trials involving patients with moderate to severe asthma exacerbations treated with inhaled formulations of the compound showed significant improvement in lung function and reduction in exacerbation rates.
- Psoriasis Treatment : A double-blind study on patients with chronic plaque psoriasis indicated that topical application of the compound led to a marked reduction in psoriatic lesions compared to placebo treatments.
Clinical Efficacy Summary
Condition | Study Type | Outcome |
---|---|---|
Asthma | Clinical Trial | Improved lung function |
Psoriasis | Double-Blind Study | Significant reduction in lesions |
Allergic Rhinitis | Open-label Study | Decreased nasal inflammation |
Inflammatory Bowel Disease | Pilot Study | Reduced gastrointestinal symptoms |
Q & A
Basic Research Questions
Q. What retrosynthetic strategies are employed for synthesizing this compound?
- Methodological Answer : The synthesis employs retrosynthetic analysis , breaking the molecule into simpler precursors. Key steps include:
- Identifying core steroid frameworks (cyclopenta[a]phenanthrene) as starting points .
- Introducing fluorine substituents via electrophilic fluorination at C6 and C9 positions .
- Attaching the chloroacetyl group through nucleophilic acyl substitution under inert conditions .
- Final esterification of the propanoate group using activated acyl donors (e.g., propanoic anhydride) .
- Critical Parameters : Reaction temperature (often <0°C for fluorination), anhydrous solvents, and chiral catalysts to preserve stereochemistry .
Q. How do the fluorine and chloroacetyl groups influence bioactivity?
- Methodological Answer :
- Fluorine : Enhances metabolic stability by blocking cytochrome P450 oxidation sites. It also increases lipophilicity, improving membrane permeability .
- Chloroacetyl Group : Acts as a reactive handle for covalent binding to target proteins (e.g., glucocorticoid receptors). The chlorine atom enhances electrophilicity, facilitating nucleophilic attack by cysteine residues .
Q. What analytical techniques validate stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Uses columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases like hexane/isopropanol (95:5) to resolve stereoisomers .
- 19F-NMR : Explores diastereotopic fluorine environments (δ -120 to -140 ppm for C6/C9-F) to confirm stereochemistry .
- X-ray Crystallography : Resolves absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
Q. How is solubility determined experimentally?
- Methodological Answer :
- Shake-Flask Method : Compound is agitated in buffered solutions (pH 1.2–7.4) at 25°C. Samples are filtered (0.22 μm), and concentrations are quantified via UV-Vis (λ ~240 nm) .
- Key Solvents :
Solvent | Solubility (mg/mL) |
---|---|
Water | <0.01 |
Methanol | 12.5 |
DMSO | >50 |
Q. What in vitro models assess glucocorticoid activity?
- Methodological Answer :
- Receptor Binding Assays : Use recombinant glucocorticoid receptors (GR) in competition experiments with [³H]-dexamethasone. IC₅₀ values are calculated to compare affinity .
- Transactivation Assays : GR-transfected HEK293 cells are treated with the compound, and luciferase reporters quantify transcriptional activity .
Advanced Research Questions
Q. How to optimize reaction conditions to minimize stereoisomer formation?
- Methodological Answer :
- Chiral Auxiliaries : Temporarily install removable groups (e.g., Evans oxazolidinones) during fluorination to enforce stereocontrol .
- Low-Temperature Fluorination : Perform at -78°C with Selectfluor® to reduce epimerization .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS to terminate before equilibrium favors undesired isomers .
Q. How to resolve contradictions in receptor binding vs. functional activity data?
- Methodological Answer :
- Impurity Analysis : Use LC-HRMS to detect trace byproducts (e.g., hydrolyzed chloroacetyl derivatives) that may antagonize GR .
- Allosteric Modulation Studies : Employ surface plasmon resonance (SPR) to test if the compound binds GR outside the canonical ligand-binding domain .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric clashes caused by the propanoate group .
Q. What structure-activity relationship (SAR) studies explore modifications to the propanoate group?
- Methodological Answer :
- Ester Variants : Synthesize analogs with longer-chain (butyrate) or aromatic (benzoate) esters. Test GR affinity and metabolic stability in liver microsomes .
- Key Finding : Propanoate balances lipophilicity (LogP ~3.2) and hydrolysis resistance (t₁/₂ >24h in plasma) .
- Metabolite Identification : Incubate with esterases and analyze via HRMS to map hydrolysis sites .
Q. How can computational methods predict interactions with glucocorticoid receptors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with GR crystal structures (PDB: 1P93) to predict binding poses. Focus on hydrogen bonds with Asn564 and hydrophobic contacts with Phe623 .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitutions to optimize binding affinity .
Q. What strategies improve metabolic stability without compromising activity?
- Methodological Answer :
- Deuterium Incorporation : Replace C-H bonds adjacent to metabolically labile sites (e.g., C11-hydroxy group) with C-D bonds to slow oxidation .
- Prodrug Design : Mask the hydroxy group as a labile ester (e.g., acetyl) to enhance oral bioavailability, with in vivo hydrolysis releasing the active form .
Q. Data Contradiction Analysis Example
Scenario : Conflicting reports on GR agonist vs. antagonist activity.
- Root Cause : Impurities (e.g., C17 epimer) or residual solvents (e.g., DMF) in batches .
- Resolution :
Propiedades
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYKGHYMJNPAB-CENSZEJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.